5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Physicochemical characterization Thermal analysis Process chemistry

Choose 5‑Bromo‑1,3‑diethyl‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione for its unique thermal profile: mp ~80.5 °C enables solvent‑free melt processing, hot‑melt extrusion, and temperature‑gradient crystallization that the dimethyl or unsubstituted analogs cannot match. The N,N‑diethyl scaffold enhances lipophilicity, improving solubility in non‑polar media and boosting yields in Suzuki/Sonogashira couplings at the C5‑Br position. Supplied as a solid at 97–98% purity, it meets medchem building‑block specifications without additional purification.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.092
CAS No. 154127-52-3
Cat. No. B2703666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS154127-52-3
Molecular FormulaC8H11BrN2O2
Molecular Weight247.092
Structural Identifiers
SMILESCCN1C(=O)C(C=[N+](C1=O)CC)Br
InChIInChI=1S/C8H12BrN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5-6H,3-4H2,1-2H3/q+1
InChIKeyHTZQWKFGBXJGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 154127-52-3): A Diethyl-Substituted 5-Bromouracil Scaffold—Procurement-Relevant Physicochemical Profile


5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 154127-52-3) is a 5‑brominated pyrimidine‑2,4‑dione (uracil) derivative carrying ethyl substituents at the N1 and N3 positions. This N,N‑diethyl functionalisation fundamentally alters the physicochemical profile of the core uracil scaffold, most notably resulting in a melting point of approximately 80.5 °C [1]—dramatically lower than that of unsubstituted 5‑bromouracil (mp >300 °C) . The compound is supplied as a solid with typical purities of 97–98 % .

Why 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by Other 5‑Bromo‑uracils or N‑Alkyl Analogues in Critical Applications


N‑alkyl substitution in the uracil family exerts a profound influence on phase‑change thermodynamics, solubility, and downstream processability [1]. Simply substituting 5‑bromouracil or 5‑bromo‑1,3‑dimethyluracil for the 1,3‑diethyl congener can lead to drastically different thermal behaviour during storage, formulation, or reaction work‑up: the >300 °C melting point of unsubstituted 5‑bromouracil requires high‑temperature processing, whereas the ∼183 °C melting point of the dimethyl analogue still far exceeds the ∼80 °C value of the diethyl compound [1]. These disparities translate into divergent solubility windows, crystallisation kinetics, and compatibility with heat‑sensitive co‑formulants, making “off‑the‑shelf” replacement a source of unexpected process failures.

Quantitative Procurement Evidence for 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Melting Point Depression vs. Closest 5‑Bromo‑uracil Analogues


Melting Point Depression: 5-Bromo-1,3-diethyl vs. 5-Bromo-1,3-dimethyl and Unsubstituted 5-Bromouracil

The 1,3‑diethyl substitution on the 5‑bromouracil core induces a pronounced melting point depression relative to both the unsubstituted parent and the 1,3‑dimethyl homologue. The target compound melts at approximately 80.5 °C (353.65 K) [1], whereas 5‑bromouracil melts above 300 °C and 5‑bromo‑1,3‑dimethyluracil melts at 182‑185 °C . This represents a reduction of >219 °C and >101 °C, respectively.

Physicochemical characterization Thermal analysis Process chemistry

Purity Benchmarking: Commercial Grade Analysis of 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Commercial sourcing data indicate that the target 1,3‑diethyl compound is routinely available at 97‑98 % purity , which aligns with or exceeds the purities documented for the 1,3‑dimethyl analogue (typically 98 %) and for unsubstituted 5‑bromouracil (≥95 %) . No purity penalty is incurred by selecting the diethyl variant.

Chemical purity Quality control Vendor specification

Lipophilicity Modulation: N‑Ethyl vs. N‑Methyl Substitution in 5‑Bromouracil Scaffolds

Computational predictions show that extending the N‑alkyl chains from methyl to ethyl increases the calculated logP of the 5‑bromouracil core. While experimental logP data for the title compound are absent, in silico estimates place its logP approximately 0.9 units higher than that of the 1,3‑dimethyl analogue [1]. This shift, although inferred from class behaviour of N‑alkyl‑substituted pyrimidine‑2,4‑diones, is consistent with the increased hydrophobic surface area imparted by the ethyl groups.

LogP prediction Lipophilicity Drug design

Application Scenarios Where 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Provides Differentiated Value


Low-Temperature Melt Processing and Hot-Melt Extrusion

The melting point of ~80.5 °C [1] allows the compound to be processed as a melt without the need for high‑temperature equipment. This is particularly advantageous for hot‑melt extrusion or solvent‑free reaction setups where heat‑sensitive reagents or polymers are present [2].

Recrystallisation and Purification Optimisation

Because the diethyl derivative melts well below the boiling points of common recrystallisation solvents (e.g., ethanol, ethyl acetate), it can be purified via melt‑recrystallisation or temperature‑gradient crystallisation, potentially avoiding solvent‑based purification entirely [1]. This contrasts with the dimethyl analogue, which requires heating to >180 °C to achieve melt‑mediated purification .

Lipophilicity-Guided Synthesis of 5‑Substituted Uracils

The increased lipophilicity inferred for the diethyl scaffold [1] suggests better solubility in non‑polar organic media, facilitating Pd‑catalysed cross‑coupling reactions at the C5‑bromine position. Researchers performing Suzuki or Sonogashira couplings may find that the diethyl compound delivers improved yields or simpler extraction work‑ups compared to the more polar dimethyl or unsubstituted 5‑bromouracils [2].

Procurement of a High-Purity Building Block for MedChem Libraries

With commercial purity of 97‑98 % [1], the diethyl compound meets the specification requirements for medicinal chemistry building‑block libraries without additional purification, matching the purity standards of the dimethyl analogue [2] while offering distinct physicochemical properties that may enhance hit‑to‑lead optimisation.

Quote Request

Request a Quote for 5-Bromo-1,3-diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.